7-epi-Cephalomannine is a naturally occurring taxane analogue, a class of compounds known for their anticancer properties. It is classified as a C-7 epimer of Cephalomannine, differing in the spatial arrangement of the hydroxyl group at the C-7 position. This subtle structural difference significantly impacts its metabolism and interactions with specific enzymes, making it a valuable tool for studying taxane metabolism and exploring structure-activity relationships within this class of compounds. 7-epi-Cephalomannine is primarily isolated from the needles of Taxus species, particularly Taxus canadensis and Taxus x media cv. 'Hicksii'.
7-epi-Cephalomannine is primarily sourced from Taxus yunnanensis and other Taxus species. These plants are known for producing taxanes, which include paclitaxel and cephalomannine. The extraction process typically involves solvent extraction followed by chromatographic techniques to isolate the desired compounds.
7-epi-Cephalomannine belongs to the class of compounds known as taxanes, which are diterpenoid alkaloids characterized by a unique tetracyclic structure. It is classified as a natural product and a secondary metabolite with notable pharmacological activities.
The synthesis of 7-epi-Cephalomannine generally involves the epimerization of cephalomannine at the C-7 position. This can be achieved through several methods:
The reaction conditions typically involve using solvents like dichloromethane or acetonitrile under controlled temperature and pH to optimize yield and purity. High-performance liquid chromatography (HPLC) is often employed for monitoring the reaction progress and purifying the final product.
The molecular structure of 7-epi-Cephalomannine features a complex tetracyclic framework characteristic of taxanes, with specific stereochemistry at various positions that influence its biological activity.
7-epi-Cephalomannine can undergo various chemical reactions including:
The major products formed from these reactions can exhibit different biological activities, making them valuable for further pharmacological studies.
7-epi-Cephalomannine primarily targets Apurinic/apyrimidinic endonuclease-1 (APEX1) and hypoxia-induced factor-1α (HIF-1α).
By inhibiting the interaction between APEX1 and HIF-1α, this compound affects several cellular functions, including:
The compound has shown significant effects on hypoxic lung cancer cells, inhibiting cell viability and migration.
7-epi-Cephalomannine is typically a white to pale yellow crystalline solid. Its solubility characteristics depend on the solvent system used during extraction or synthesis.
The compound exhibits stability under neutral pH conditions but may undergo degradation under extreme acidic or basic environments. Its interaction with various biomolecules highlights its potential reactivity in biological systems .
7-epi-Cephalomannine has been investigated for its potential applications in cancer therapy due to its ability to inhibit tumor growth and angiogenesis. Its structural similarity to paclitaxel allows it to be explored as a viable alternative or adjunct in cancer treatment regimens.
7-epi-Cephalomannine is a stereoisomeric taxane diterpenoid of significant pharmacological interest due to its structural similarity to paclitaxel—one of oncology’s most potent natural-product-derived chemotherapeutics. This compound belongs to the broader class of Taxus-derived taxanes, characterized by a complex tetracyclic diterpene core (taxane skeleton) fused to a four-membered oxetane ring and a variable C13 side chain. Unlike its more famous counterpart paclitaxel, 7-epi-Cephalomannine features a distinctive epi (epimerized) configuration at the C7 hydroxyl group and a tigloyl (2-methylcrotonoyl) moiety instead of paclitaxel’s benzoyl group at the C3′ side chain nitrogen [1] [7]. These subtle structural variations profoundly influence its molecular conformation, tubulin-binding dynamics, and bioactivity profile. As a secondary metabolite primarily isolated from Taxus species, it exemplifies the structural diversity harnessed by yew trees and highlights the importance of stereochemistry in natural product drug discovery.
7-epi-Cephalomannine occurs naturally across multiple yew species (Taxus spp.), predominantly within the hybrid Taxus × media (a cross between T. cuspidata and T. baccata), as well as in T. chinensis, T. wallichiana, and T. yunnanensis [6] [9]. Its distribution is highly heterogeneous across plant tissues and influenced by genetic, environmental, and seasonal factors. For instance, Taxus × media cultivars in Sichuan, Guangxi, and Shandong provinces (China) show elevated taxane concentrations due to specialized cultivation techniques optimizing secondary metabolite biosynthesis [6]. The compound typically coexists with cephalomannine, paclitaxel, 10-deacetylbaccatin III (10-DAB III), and baccatin III, though at significantly lower concentrations.
Table 1: Distribution of 7-epi-Cephalomannine and Key Taxanes in Select Taxus Species
Taxus Species | Paclitaxel (µg/g) | Cephalomannine (µg/g) | 7-epi-Cephalomannine (µg/g) | Baccatin III (µg/g) | Primary Plant Part |
---|---|---|---|---|---|
T. cuspidata | 46–1670 | 110–980 | Trace–50* | 220–1650 | Bark/Needles |
T. × media (cultivar) | 15–1220 | 95–870 | 15–80* | 180–1420 | Needles |
T. mairei | <100–660 | 75–520 | Trace–40* | 200–1100 | Bark |
T. yunnanensis | ~84 | ~65 | Trace–30* | ~95 | Twigs |
*Estimated based on relative abundance in taxane profiles [9].
Endophytic fungi also contribute to its biogenesis. Pestalotiopsis microspora, isolated from Taxodium mucronatum, produces the structurally analogous 7-epi-10-deacetyltaxol—demonstrating that microbial symbionts in non-Taxus hosts can biosynthesize C7-epimerized taxanes [8]. Nevertheless, yew trees remain the primary commercial source due to higher yields and established extraction protocols.
The identification of 7-epi-Cephalomannine emerged indirectly from mid-1990s investigations into taxane stereochemistry and halogenated derivatives. Early research on cephalomannine—a tigloyl-bearing paclitaxel analog isolated from T. wallichiana and T. baccata—revealed its susceptibility to epimerization at C7 under basic conditions or during chromatographic purification [5] [7]. This epimerization generates 7-epi-Cephalomannine, characterized by an axial orientation of the C7 hydroxyl group instead of the equatorial orientation in cephalomannine.
By 1995–1996, researchers had isolated and crystallographically characterized 7-epi-Cephalomannine as a discrete entity. Its CAS registry number (150547-36-7) and systematic name [(2αR,4R,4aS,6R,9S,11S,12S,12aR,12bS)-6,12b-bis(acetyloxy)-12-(benzoyloxy)-4,11-dihydroxy-4a,8,13,13-tetramethyl-5-oxo-2a,3,4,4a,5,6,9,10,11,12,12a,12b-dodecahydro-1H-7,11-methanocyclodeca[3,4]benzo[1,2-b]oxet-9-yl (2R,3S)-3-(2-methylbut-2-enoylamino)-2-hydroxy-3-phenylpropanoate] were formally established during this period [7]. It is synonymously designated as N-Debenzoyl-N-tigloyl-7-epi-paclitaxel or Paclitaxel Impurity D (per pharmacopeial standards), reflecting its role as a process-related stereoisomeric impurity in paclitaxel manufacturing [5] [7].
7-epi-Cephalomannine shares a core structural framework with bioactive taxanes but exhibits distinct modifications critical to its biochemical behavior:
Table 2: Structural Comparison of 7-epi-Cephalomannine with Key Taxanes
Structural Feature | 7-epi-Cephalomannine | Cephalomannine | Paclitaxel | 7-epi-10-Deacetyltaxol |
---|---|---|---|---|
Core Structure | Baccatin III | Baccatin III | Baccatin III | 10-Deacetylbaccatin III |
Configuration at C7 | α-OH (axial) | β-OH (equatorial) | β-OH (equatorial) | α-OH (axial) |
C10 Substituent | Acetyl | Acetyl | Acetyl | Hydrogen |
C13 Side Chain - R1 | Benzoyl | Benzoyl | Benzoyl | Benzoyl |
C13 Side Chain - R2 (N-acyl) | Tigloyl (2-methylbut-2-enoyl) | Tigloyl (2-methylbut-2-enoyl) | Benzoyl | Phenylisoserinoyl |
Halogenated derivatives, such as dibromo-7-epi-10-deacetylcephalomannine, further illustrate how C7 stereochemistry modulates bioactivity. X-ray crystallography of these analogs reveals that the C7α-OH enables unique intermolecular halogen bonds (e.g., Br···O interactions), potentially enhancing self-assembly or target binding [1] [10]. Such modifications underscore its role as a versatile scaffold for semisynthetic optimization.
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1